(3-Nitrophenoxy)acetic Acid pKa Differentiation from Positional Isomers
The meta-substitution of the nitro group in (3-nitrophenoxy)acetic acid yields an acid dissociation constant (pKa) of 2.951 at 25 °C, which is measurably higher than the pKa values of both its ortho (2.896) and para (2.893) isomers . This difference of approximately 0.055–0.058 pKa units reflects the reduced inductive electron-withdrawing effect of the nitro group when positioned meta to the oxyacetic acid moiety compared to ortho or para positions, where resonance effects more strongly stabilize the conjugate base.
| Evidence Dimension | Acid Dissociation Constant (pKa) at 25 °C |
|---|---|
| Target Compound Data | pKa = 2.951 |
| Comparator Or Baseline | 2-Nitrophenoxyacetic acid: pKa = 2.896; 4-Nitrophenoxyacetic acid: pKa = 2.893 |
| Quantified Difference | ΔpKa = +0.055 (vs 2-nitro); ΔpKa = +0.058 (vs 4-nitro) |
| Conditions | Aqueous solution at 25 °C |
Why This Matters
A difference of ~0.06 pKa units translates to approximately 15% difference in the ratio of ionized to unionized species at physiological or near-neutral pH, directly impacting solubility, membrane permeability, and salt formation capability.
